

Bimatoprost-d4: A Technical Guide to its Chemical Properties and Synthesis

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Compound of Interest		
Compound Name:	Bimatoprost-d4	
Cat. No.:	B12422673	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic route for **Bimatoprost-d4**, a deuterated analog of the prostaglandin $F2\alpha$ derivative, Bimatoprost. This document is intended for an audience with a strong background in organic chemistry and drug development.

Core Chemical Properties

Bimatoprost-d4 is a synthetic prostaglandin analog in which four hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in pharmacokinetic and metabolic studies to trace the compound's fate within a biological system. The fundamental chemical properties of **Bimatoprost-d4** are summarized in the table below.



Property	Value	
IUPAC Name	(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-(ethyl-d4)hept-5-enamide	
Molecular Formula	C25H32D4NO4[1]	
Molecular Weight	418.6 g/mol [1]	
Appearance	White to off-white solid	
Melting Point	66-68 °C (for non-deuterated Bimatoprost)	
Solubility	Soluble in chloroform, dichloromethane (slightly), and methanol (slightly). Insoluble in water.	
CAS Number	155206-00-1 (Unlabelled)	
Alternate Names	17-phenyl trinor PGF2α ethyl amide-d4[1]	

Synthesis of Bimatoprost-d4

The synthesis of **Bimatoprost-d4** involves a multi-step process that can be adapted from established routes for non-deuterated Bimatoprost. A key step is the introduction of the deuterated ethylamino group. The following is a representative synthetic workflow.

Experimental Protocol: Synthesis of Bimatoprost-d4

This protocol is a composite representation based on known synthetic methods for Bimatoprost and its analogs.

Step 1: Protection of Corey Lactone Diol

The synthesis typically begins with the commercially available (-)-Corey lactone diol. The hydroxyl groups are protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the tetrahydropyranyl (THP) ether.

• To a solution of (-)-Corey lactone diol in a suitable solvent such as dichloromethane, add 3,4-dihydro-2H-pyran in the presence of a catalytic amount of an acid catalyst (e.g., p-



toluenesulfonic acid).

- The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the protected Corey lactone is purified by column chromatography.

Step 2: Reduction of the Lactone

The protected lactone is then reduced to the corresponding lactol (a hemiacetal).

- The protected lactone is dissolved in an anhydrous solvent like toluene and cooled to a low temperature (e.g., -78 °C).
- A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise.
- The reaction is carefully monitored by TLC. Once the starting material is consumed, the reaction is quenched with a suitable reagent like methanol.
- The product is extracted and purified to yield the protected lactol.

Step 3: Wittig Reaction to Form the α -Chain

The upper side chain (α -chain) is introduced via a Wittig reaction.

- A Wittig reagent, such as (4-carboxybutyl)triphenylphosphonium bromide, is treated with a strong base (e.g., potassium tert-butoxide) in an anhydrous solvent to form the ylide.
- The protected lactol from the previous step is then added to the ylide solution.
- The reaction mixture is stirred until the formation of the prostaglandin intermediate is complete.
- The product, a carboxylic acid, is isolated and purified.

Step 4: Amidation with Deuterated Ethylamine

This is the crucial step where the deuterated moiety is introduced.



- The carboxylic acid intermediate is converted to an activated ester or is directly reacted with deuterated ethylamine (ethylamine-d4).
- For direct amidation, the carboxylic acid is dissolved in a suitable solvent, and a coupling agent (e.g., DCC or EDC) is added, followed by ethylamine-d4.
- The reaction is stirred at room temperature.
- The resulting amide is purified by chromatography.

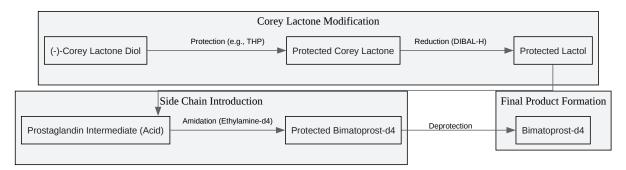
Step 5: Deprotection

The final step is the removal of the protecting groups from the hydroxyl functions.

- The protected Bimatoprost-d4 is dissolved in a solvent mixture, typically containing an acid such as acetic acid or hydrochloric acid in a protic solvent.
- The reaction is stirred until deprotection is complete as monitored by TLC.
- The final product, Bimatoprost-d4, is purified by column chromatography to yield a white to
 off-white solid.

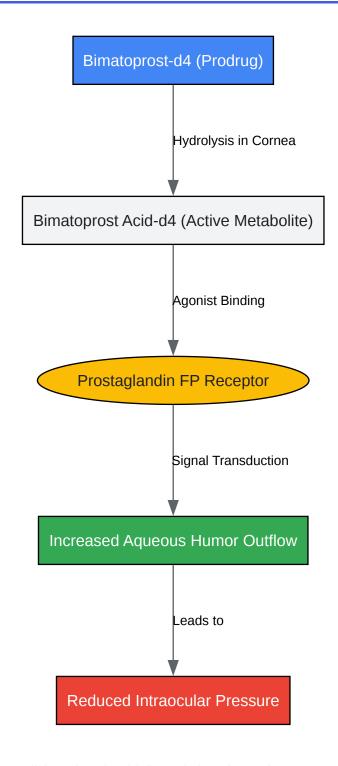
Synthesis Workflow Diagram





Wittig Reaction





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References

- 1. CN103664726A Deuterated bimatoprost or derivative thereof and preparation method and application of deuterated bimatoprost or derivative thereof - Google Patents [patents.google.com]
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